Cyclosporine metabolite M21
CAS No.: 89270-23-5
Cat. No.: VC21199804
Molecular Formula: C₆₁H₁₀₉N₁₁O₁₂
Molecular Weight: 1188.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89270-23-5 |
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Molecular Formula | C₆₁H₁₀₉N₁₁O₁₂ |
Molecular Weight | 1188.6 g/mol |
IUPAC Name | 30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ |
Standard InChI Key | MIIRLHRXLLVIMF-SHHOIMCASA-N |
Isomeric SMILES | CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
SMILES | CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
Canonical SMILES | CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |
Introduction
Chemical Properties and Structure
Cyclosporine metabolite M21 is a complex cyclic peptide derived from the parent compound cyclosporine A through demethylation. The chemical identity of M21 is characterized by the following properties:
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Chemical Name: Cyclosporine metabolite M21
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CAS Number: 89270-23-5
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Molecular Formula: C61H109N11O12
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Molecular Weight: 1188.61 Da
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Synonyms: Cyclosporin AM 4, Cyclosporin AM 4N, 9-L-Leucinecyclosporin a
M21 is structurally distinguished from cyclosporine A by the removal of the N-methyl group on amino acid 4, a modification that significantly impacts its biological activity. This structural change represents a key demethylation that occurs during cyclosporine metabolism . The full chemical name according to systematic nomenclature is 30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .
Formation and Metabolism
Cyclosporine A undergoes extensive metabolism in the human body, producing numerous metabolites including M21. The metabolic pathways leading to M21 formation have been studied in various tissues:
Hepatic Metabolism
While the gastrointestinal tract contributes to cyclosporine metabolism, the liver remains a major site for cyclosporine biotransformation. M21 is classified as a primary metabolite of cyclosporine, formed through direct metabolism of the parent compound rather than secondary metabolism of other metabolites . The formation of M21 specifically involves demethylation processes, distinguishing it from other primary metabolites like M1 and M17, which are formed through hydroxylation reactions .
Immunosuppressive Properties
One of the most significant aspects of cyclosporine metabolite research is understanding the relative immunosuppressive potency of each metabolite compared to the parent compound. M21 exhibits distinct immunological activity profiles:
Comparative Immunosuppressive Activity
In vitro studies examining the biological activity of cyclosporine and its metabolites have established a clear hierarchy of immunosuppressive potency. The order of inhibitory activity across various assays (phytohemagglutinin, concanavalin A, mixed lymphocyte culture, and interleukin-2 production) consistently shows: CsA > M17 > M1 > M21 >> M8 .
Molecular Basis for Reduced Activity
The significant reduction in immunosuppressive activity observed with M21 appears to be directly related to its structural modification. Research has demonstrated that the presence of the N-methyl group on amino acid 4 is critically important for immunosuppressive function, as its removal in M21 greatly diminishes the compound's immunosuppressive properties . This structure-activity relationship provides valuable insights into the molecular determinants of cyclosporine's immunosuppressive action.
Impact on Interleukin-2 Production
Clinical Significance
The clinical relevance of M21 extends beyond its immunosuppressive properties to potential involvement in adverse effects and therapeutic monitoring:
Contribution to Toxicity
Despite its reduced immunosuppressive activity, M21 may contribute to the toxicity profile associated with cyclosporine therapy. Research indicates that M21 can potentially play a role in the development of toxicological events, making it an important metabolite to monitor in patients receiving cyclosporine therapy . The specific toxicities attributable to M21 continue to be investigated, but they may include contributions to the nephrotoxicity commonly associated with cyclosporine treatment.
Metabolite/Parent Drug Ratios
Studies examining the relationship between cyclosporine and its metabolites have found that M21 levels are typically lower than those of other metabolites such as M17. The M21/CsA ratio tends to be stable across patients, ranging from 0.05 to 0.13, in contrast to the M17/CsA ratio, which shows high inter-individual variability . This stability might make M21 a useful marker for certain aspects of cyclosporine metabolism.
Therapeutic Drug Monitoring Implications
The monitoring of cyclosporine metabolites, including M21, may provide further insight into individual variations in drug metabolism and response. This is particularly relevant for patients who show inadequate response to cyclosporine therapy or who experience toxicity despite apparently appropriate cyclosporine blood levels . The presence and concentration of M21 could potentially serve as markers for specific metabolic patterns.
Pharmacokinetics
The pharmacokinetic behavior of M21 has been studied in transplant patients:
Temporal Changes Post-Transplantation
Research has examined changes in the pharmacokinetic parameters of cyclosporine and its metabolites, including M21, over time following transplantation. Studies have monitored these parameters at various intervals (1 week, 3 weeks, and 3 months) after the initiation of cyclosporine therapy in renal transplant patients . This longitudinal approach provides insights into how metabolite production and clearance adapt over time as patients stabilize post-transplantation.
Analytical Methods for Detection
The accurate quantification of M21 in biological samples is essential for research and potential clinical applications:
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) methods have been developed specifically for the determination of cyclosporine A and its metabolites, including M21, in blood samples. One novel fast HPLC method described in the literature involves:
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Sample preparation through zinc sulfate precipitation
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Diethyl ether extraction
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Evaporation and dissolution in aqueous methanol
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Partition with n-hexane
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Chromatography using a microbore RP-column under isocratic elution
This method demonstrates good linearity, recovery (97-109%), and coefficient of variation (1.6-8.8%), making it suitable for clinical applications in therapeutic drug monitoring.
Comparison with Other Cyclosporine Metabolites
Understanding the relative properties and significance of various cyclosporine metabolites provides important context for evaluating M21:
Metabolite Hierarchy
Among the cyclosporine metabolites, M17 (AM1), M1 (AM9), and M21 (AM4N) are considered the most clinically relevant, particularly due to their potential concentrations in patient blood and their association with toxicity risks . The following table summarizes key comparative features:
Metabolite | Formation Mechanism | Relative Immunosuppressive Activity | Clinical Significance |
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CsA (Parent) | - | Highest | Primary immunosuppressive agent |
M17 (AM1) | Hydroxylation at amino acid 1 | Second highest | High blood levels, some immunosuppressive activity |
M1 (AM9) | Hydroxylation at amino acid 9 | Third highest | Faster clearance than M17 |
M21 (AM4N) | Demethylation at amino acid 4 | Significantly lower | Potential contributor to toxicity |
M8 | Secondary metabolite from M1 or M17 | Virtually inactive | Limited clinical relevance |
Structure-Activity Relationships
Research Applications
M21 has served as an important tool in various research contexts:
Transplantation Medicine
Studies with M21 have contributed to understanding the variability in cyclosporine response among transplant recipients. Research examining M21 levels in renal transplant patients has provided insights into metabolite patterns associated with therapeutic outcomes and adverse effects . This information may ultimately help optimize immunosuppressive therapy protocols.
Drug Metabolism Research
The formation and activity of M21 has enhanced understanding of structure-function relationships in cyclic peptide drugs. The significant impact of demethylation on immunosuppressive activity demonstrates how relatively minor chemical modifications can dramatically alter pharmacological properties . These insights inform drug development efforts for improved immunosuppressive agents.
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